molecular formula C27H37NO4Si B13934358 tert-Butyl 3-((tert-butyldiphenylsilyl)oxy)-4-formylpiperidine-1-carboxylate

tert-Butyl 3-((tert-butyldiphenylsilyl)oxy)-4-formylpiperidine-1-carboxylate

Cat. No.: B13934358
M. Wt: 467.7 g/mol
InChI Key: IVSSFDDMQUNQEI-UHFFFAOYSA-N
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Description

tert-Butyl 3-((tert-butyldiphenylsilyl)oxy)-4-formylpiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a formyl group, a tert-butyldiphenylsilyl ether, and a tert-butoxycarbonyl group

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like alkoxides, electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which tert-Butyl 3-((tert-butyldiphenylsilyl)oxy)-4-formylpiperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyldiphenylsilyl group provides steric protection, while the formyl group can participate in hydrogen bonding and other interactions . These features enable the compound to modulate biological pathways and processes .

Properties

Molecular Formula

C27H37NO4Si

Molecular Weight

467.7 g/mol

IUPAC Name

tert-butyl 3-[tert-butyl(diphenyl)silyl]oxy-4-formylpiperidine-1-carboxylate

InChI

InChI=1S/C27H37NO4Si/c1-26(2,3)31-25(30)28-18-17-21(20-29)24(19-28)32-33(27(4,5)6,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21,24H,17-19H2,1-6H3

InChI Key

IVSSFDDMQUNQEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=O

Origin of Product

United States

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